

Application Notes: FAM-DEALA-Hyp-YIPD for VHL Fluorescence Polarization Assays

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Compound of Interest

Compound Name: FAM-DEALA-Hyp-YIPD

Cat. No.: B15138321

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Introduction

The von Hippel-Lindau (VHL) protein is a critical component of the cellular oxygen-sensing pathway and functions as the substrate recognition subunit of an E3 ubiquitin ligase complex. Under normoxic conditions, VHL recognizes and binds to the hydroxylated alpha subunit of the Hypoxia-Inducible Factor (HIF-1 α), leading to its ubiquitination and subsequent proteasomal degradation. The dysregulation of this pathway is implicated in several cancers, making the VHL-HIF-1 α interaction a key target for therapeutic intervention.

Fluorescence Polarization (FP) is a robust and sensitive technique used to monitor molecular interactions in solution. This application note details the use of the fluorescently labeled peptide, **FAM-DEALA-Hyp-YIPD**, as a probe in a competitive FP binding assay to identify and characterize inhibitors of the VHL-HIF-1 α interaction.

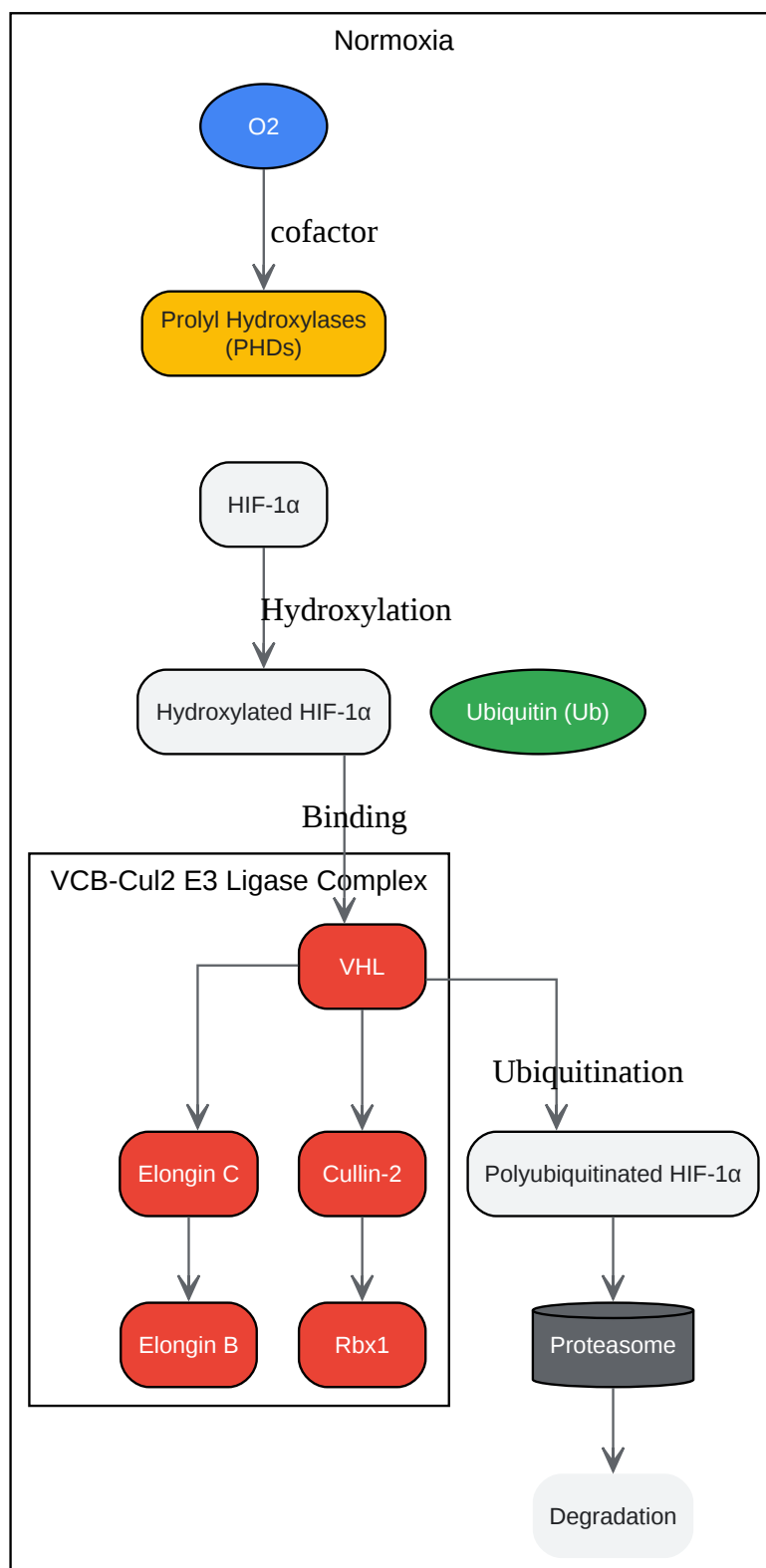
Principle of the Assay

The FP-based VHL binding assay relies on the change in the rotational speed of the **FAM-DEALA-Hyp-YIPD** probe upon binding to the VHL protein complex. The small, fluorescently labeled peptide tumbles rapidly in solution, resulting in a low fluorescence polarization value. When bound to the much larger VHL complex, the rotational motion of the peptide is significantly slowed, leading to a higher polarization value. In a competitive assay format, a test compound that binds to VHL will displace the **FAM-DEALA-Hyp-YIPD** probe, causing a

decrease in the fluorescence polarization signal. This change in polarization is directly proportional to the binding affinity of the test compound.

VHL-HIF-1 α Signaling Pathway

Under normal oxygen levels (normoxia), the HIF-1 α subunit is hydroxylated on specific proline residues by prolyl hydroxylases (PHDs). This post-translational modification allows for recognition by the VHL protein, which is part of the VCB-Cul2 E3 ubiquitin ligase complex, also containing Elongin B, Elongin C, and Cullin-2. This complex polyubiquitinates HIF-1 α , marking it for degradation by the proteasome. This process prevents the accumulation of HIF-1 α and the subsequent transcription of hypoxia-responsive genes.



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Caption: VHL-HIF-1 α Signaling Pathway under Normoxia.

Quantitative Data

The following table summarizes the binding affinities of **FAM-DEALA-Hyp-YIPD** and the inhibitory constants of known VHL ligands determined using a competitive fluorescence polarization assay.

Compound	Description	Kd (nM)	IC50 (μM)
FAM-DEALA-Hyp-YIPD	Fluorescent Probe	180 - 560[1][2][3][4][5]	-
VH032	VHL Inhibitor	-	~0.35[4]
VH298	VHL Inhibitor	80[6][7]	~0.29[4]
Compound 15 (Buckley et al.)	VHL Inhibitor	5400[8]	4.1[1][8]

Experimental Protocol: VHL Competitive Binding Assay

This protocol is adapted from Buckley et al., J. Am. Chem. Soc. 2012, 134 (10), pp 4465–4468 and its supporting information.

Materials and Reagents:

- VHL Assay Buffer: 20 mM Bis-Tris pH 7.0, 150 mM NaCl, 1 mM DTT
- VHL Protein Complex (VCB): Purified VHL in complex with Elongin B and Elongin C.
- **FAM-DEALA-Hyp-YIPD**: Fluorescent peptide probe.
- Test Compounds: Known inhibitors and experimental compounds.
- DMSO: For dissolving compounds.
- 384-well black, low-volume plates

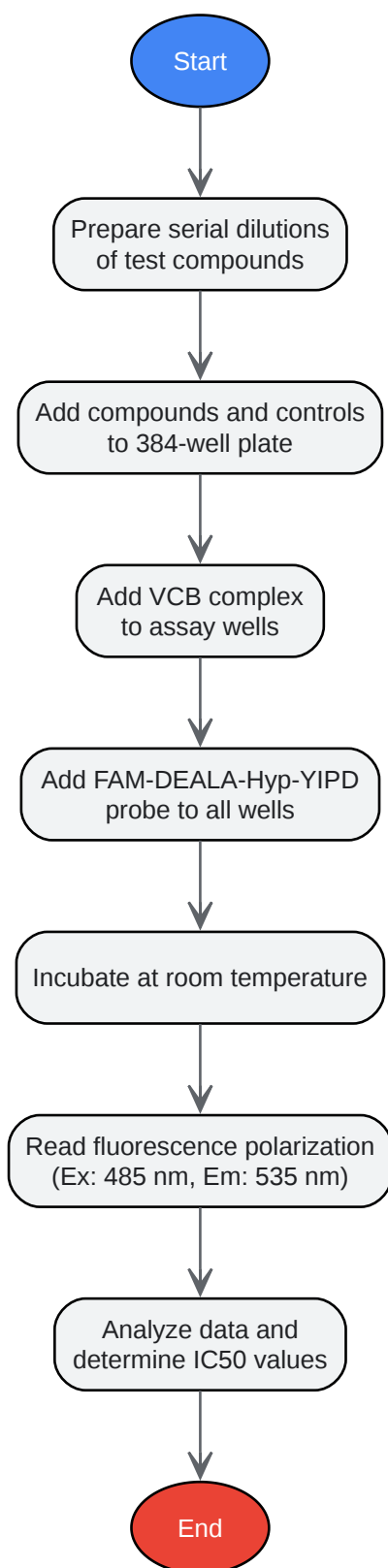
Procedure:

- Compound Preparation:
 - Prepare a stock solution of the test compounds in 100% DMSO.
 - Perform serial dilutions of the test compounds in VHL assay buffer containing a final concentration of 1% DMSO.
- Assay Plate Preparation:
 - Add 9 μ L of the diluted test compounds to the wells of a 384-well plate.
 - For control wells, add 9 μ L of VHL assay buffer with 1% DMSO.
 - Maximum Polarization (0% Inhibition): VCB complex + **FAM-DEALA-Hyp-YIPD** + 1% DMSO.
 - Minimum Polarization (100% Inhibition/No Binding): Buffer + **FAM-DEALA-Hyp-YIPD** + 1% DMSO.
- Addition of VCB Complex:
 - Prepare a working solution of the VCB complex in VHL assay buffer. The final concentration in the assay should be optimized, a starting point is around 450 nM.
 - Add 2 μ L of the VCB complex working solution to all wells except the minimum polarization control wells. Add 2 μ L of VHL assay buffer to the minimum polarization wells.
- Addition of Fluorescent Probe:
 - Prepare a working solution of **FAM-DEALA-Hyp-YIPD** in VHL assay buffer. The final concentration in the assay should be approximately 278 nM.
 - Add 9 μ L of the **FAM-DEALA-Hyp-YIPD** working solution to all wells.
- Incubation:
 - Shake the plate for 1 minute.

- Centrifuge the plate for 1 minute.
- Incubate at room temperature for a defined period (e.g., 60 minutes), protected from light.
- Measurement:
 - Read the fluorescence polarization on a suitable plate reader.
 - Excitation Wavelength: 485 nm
 - Emission Wavelength: 535 nm
- Data Analysis:
 - Normalize the data using the minimum and maximum polarization controls.
 - Plot the percent inhibition against the logarithm of the test compound concentration.
 - Determine the IC₅₀ values by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram outlines the key steps in the VHL competitive fluorescence polarization assay.



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Caption: VHL Competitive FP Assay Workflow.

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